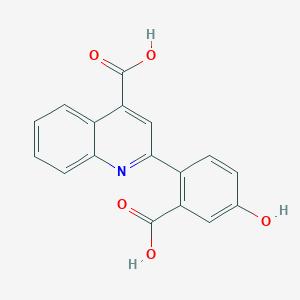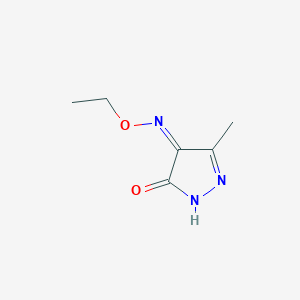
2,5-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is a complex organic compound that features a thiophene core substituted with two oxazoline rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually synthesized from amino alcohols and carboxylic acids or their derivatives. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Coupling with Thiophene: The oxazoline rings are then coupled with a thiophene core. This step can be achieved through various coupling reactions, such as the Stille or Suzuki coupling, which involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene core can undergo oxidation to form thiophene oxides or dioxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The oxazoline rings can be reduced to form amino alcohols. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups on the oxazoline rings can undergo electrophilic aromatic substitution reactions. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene oxides, thiophene dioxides.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Catalysis: The oxazoline rings can act as ligands in metal-catalyzed reactions, enhancing the selectivity and efficiency of these processes.
Mecanismo De Acción
The mechanism by which 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene exerts its effects depends on its application:
In Organic Electronics: The compound’s conjugated system allows for efficient charge transport, making it useful in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
In Medicinal Chemistry: The oxazoline rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(4-bromo-phenyl)thiophene: Similar thiophene core but with bromine substituents instead of oxazoline rings.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Features benzoxazole rings instead of oxazoline rings.
Uniqueness
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is unique due to the presence of chiral oxazoline rings, which can impart specific stereochemical properties and enhance interactions with chiral environments in biological systems or asymmetric catalysis.
This compound’s combination of a thiophene core with oxazoline rings provides a versatile platform for various applications, distinguishing it from other thiophene derivatives.
Propiedades
Fórmula molecular |
C22H18N2O2S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(4R)-4-phenyl-2-[5-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]thiophen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O2S/c1-3-7-15(8-4-1)17-13-25-21(23-17)19-11-12-20(27-19)22-24-18(14-26-22)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2/t17-,18-/m0/s1 |
Clave InChI |
KBTIDPIDQGWKFD-ROUUACIJSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C2=CC=C(S2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1C(N=C(O1)C2=CC=C(S2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)

![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)

![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)
![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)

